7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid
Overview
Description
7-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity : Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized and evaluated for their antitumoral potential in various human tumor cell lines. Some compounds showed selectivity against specific cell lines without toxicity at effective concentrations. Further analysis revealed a different mechanism of action for AGS cell growth inhibition, indicating a potential application in cancer treatment (Rodrigues et al., 2021).
Optoelectronic Materials : Research on the efficient synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, including a study of their optical and thermal properties, indicates their promise as organic materials for optoelectronic applications. This implies potential use in electronics and photonics (Meti et al., 2017).
Photovoltaic Devices : Thieno[3,4-b]pyrazine-based monomers were synthesized and used to create donor−acceptor copolymers for application in photovoltaic devices. The study of these copolymers' optical properties, electrochemical behavior, and energy levels supports their use in solar energy conversion (Zhou et al., 2010).
Antimicrobial Activity : The synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their evaluation for antimicrobial activity highlighted some compounds with promising activity. This suggests potential applications in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Chemotherapeutic Agents : A study on the synthesis and antibacterial activity of 5-substituted-5,8-dihydro-8-oxopyrido[2,3-b]pyrazine-7-carboxylic acids identified compounds with significant in vitro activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as chemotherapeutic agents (Nakao et al., 1974).
Electrochromic Cells : The development of multicolored electrochromic cells based on poly(2,7-carbazole) derivatives, including those with thieno[3,4-b]pyrazine units, indicates their suitability for adaptive camouflage in military applications (Beaupré et al., 2009).
Supramolecular Chemistry : Research on carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine demonstrated its ability to form supramolecular polymers and complexes with metal ions, suggesting applications in crystal engineering and material science (Kong et al., 2012).
Properties
IUPAC Name |
7-chlorothieno[2,3-b]pyrazine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPLHFPOQGQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(S2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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